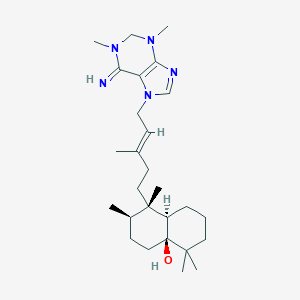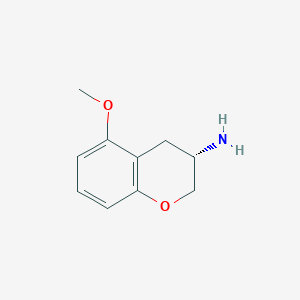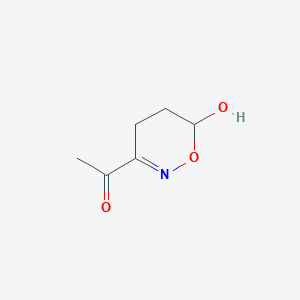
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, also known as Oxazinone, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is not fully understood. However, it is believed that 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone exerts its biological activity through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Effets Biochimiques Et Physiologiques
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone also exhibits good stability and can be stored for extended periods of time. However, one of the main limitations of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its low solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several future directions for the study of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone. One potential direction is the development of new 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone-based materials with unique properties and applications. Another potential direction is the further investigation of the mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, which could lead to the development of new drugs and therapies. Additionally, the development of new synthetic methods for 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone could lead to the discovery of new derivatives with improved biological activity.
Méthodes De Synthèse
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone can be synthesized through the reaction of 2-aminoethanol with glyoxylic acid in the presence of a catalyst. The reaction yields a white crystalline product that can be further purified through recrystallization. The synthesis of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is relatively simple and can be scaled up for industrial production.
Applications De Recherche Scientifique
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a ligand for various transition metals, leading to the development of new catalytic systems.
Propriétés
Numéro CAS |
113737-92-1 |
|---|---|
Nom du produit |
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
1-(6-hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C6H9NO3/c1-4(8)5-2-3-6(9)10-7-5/h6,9H,2-3H2,1H3 |
Clé InChI |
ULFYCZOZOBMJSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC(CC1)O |
SMILES canonique |
CC(=O)C1=NOC(CC1)O |
Synonymes |
Ethanone, 1-(5,6-dihydro-6-hydroxy-4H-1,2-oxazin-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



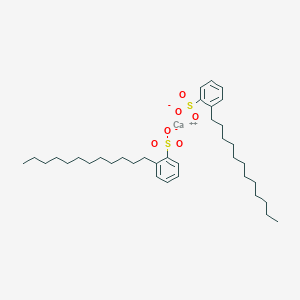
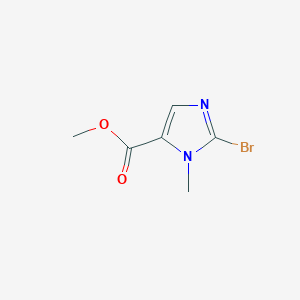
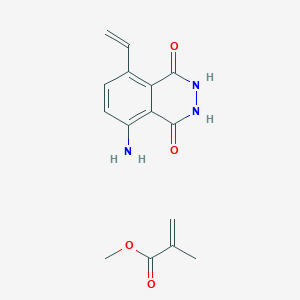
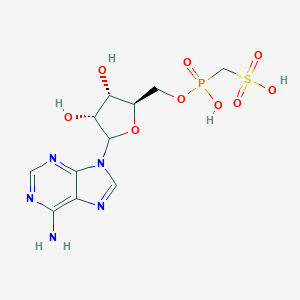
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
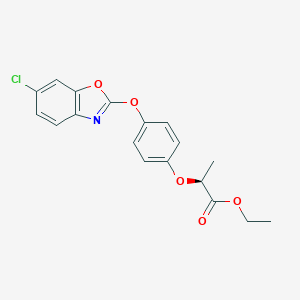
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
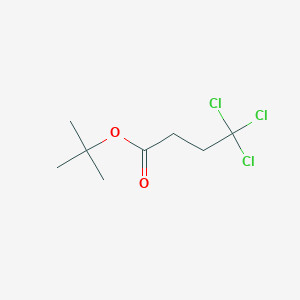
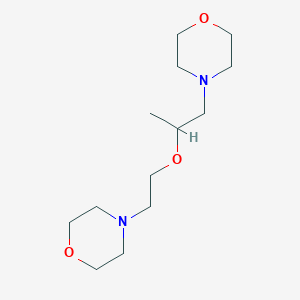
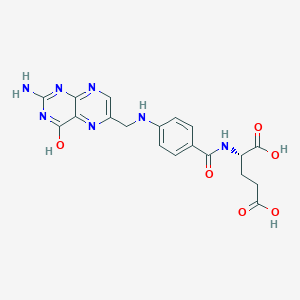
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
